Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate
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Overview
Description
Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate is an organic compound with the molecular formula C15H21NO2 It is a derivative of carbamic acid and features a cyclopropyl group substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate typically involves the reaction of trans-2-(o-tolyl)cyclopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogen addition
Substitution: Substituted carbamates with various functional groups
Scientific Research Applications
Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural features and the nature of the target enzyme. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their catalytic activity.
Modulation of signaling pathways: It can influence cellular signaling pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (trans-2-(4-hydroxyphenyl)cyclopropyl)carbamate
- Tert-butyl (trans-2-(4-methoxyphenyl)cyclopropyl)carbamate
- Tert-butyl (trans-2-(3,4-dimethoxyphenyl)cyclopropyl)carbamate
Uniqueness
Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-10-7-5-6-8-11(10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17) |
InChI Key |
HBPQMIXSBKDHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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